molecular formula C19H12BrNO2 B4957881 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4957881
M. Wt: 366.2 g/mol
InChI Key: LTXFSFCKLPHRPP-UHFFFAOYSA-N
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Description

2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in drug development. This compound, in particular, features a bromine atom and a benzyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, which is a crucial step in the synthesis of this compound . This reaction typically requires a palladium catalyst, a boron reagent, and a base under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The bromine atom and benzyl group can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the benzyl group, which may affect its reactivity and biological activity.

    2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the bromine atom, which can influence its chemical properties and interactions.

    2-benzyl-6-chloro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a chlorine atom instead of bromine, which can lead to different reactivity and biological effects.

Uniqueness

2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both the bromine atom and the benzyl group

Properties

IUPAC Name

2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO2/c20-16-10-9-15-17-13(16)7-4-8-14(17)18(22)21(19(15)23)11-12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXFSFCKLPHRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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